
N,4-di-tert-butyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,4-di-tert-butyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide, also known as DMQA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
N,4-di-tert-butyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, this compound has shown promising results in the treatment of cancer and neurodegenerative diseases, such as Alzheimer's and Parkinson's. It has been found to inhibit the growth of cancer cells and protect neurons from oxidative stress-induced damage.
In agriculture, this compound has been investigated for its potential use as a plant growth regulator. It has been found to increase the yield and quality of crops by promoting root growth and enhancing nutrient uptake.
In material science, this compound has been studied for its potential use as a corrosion inhibitor and as a building block for the synthesis of novel materials with unique properties.
Mecanismo De Acción
The mechanism of action of N,4-di-tert-butyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide is not fully understood but is believed to involve the inhibition of specific enzymes and signaling pathways. In cancer cells, this compound has been found to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. In neurons, this compound has been found to activate the Nrf2-ARE signaling pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, depending on the application and concentration used. In cancer cells, this compound has been found to induce cell cycle arrest and apoptosis, leading to the inhibition of cell growth and proliferation. In neurons, this compound has been found to protect against oxidative stress-induced damage by increasing the expression of antioxidant enzymes and reducing the production of reactive oxygen species.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N,4-di-tert-butyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide has several advantages as a research tool, including its high potency, selectivity, and stability. It is also relatively easy to synthesize and purify, making it readily available for use in lab experiments. However, this compound also has some limitations, including its potential toxicity and limited solubility in aqueous solutions. These factors must be considered when designing and conducting experiments using this compound.
Direcciones Futuras
There are several future directions for research on N,4-di-tert-butyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide, including the development of more efficient synthesis methods, the identification of new applications in medicine, agriculture, and material science, and the investigation of its potential toxicity and side effects. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on different cell types and organisms.
Métodos De Síntesis
N,4-di-tert-butyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide can be synthesized using a multi-step process that involves the reaction of 2-hydroxy-6-methylquinoline with N,4-di-tert-butylbenzamide. The reaction is typically carried out in the presence of a catalyst and under specific conditions to ensure high yield and purity. The resulting product is then purified and characterized using various analytical techniques, such as NMR spectroscopy and mass spectrometry.
Propiedades
IUPAC Name |
N,4-ditert-butyl-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N2O2/c1-17-8-13-22-19(14-17)15-20(23(29)27-22)16-28(26(5,6)7)24(30)18-9-11-21(12-10-18)25(2,3)4/h8-15H,16H2,1-7H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNLJBNKHQJQGMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(C(=O)C3=CC=C(C=C3)C(C)(C)C)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(N-cyclohexylbenzenesulfonamido)acetamide](/img/structure/B7691223.png)
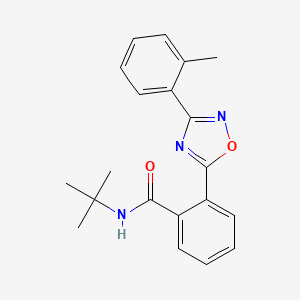
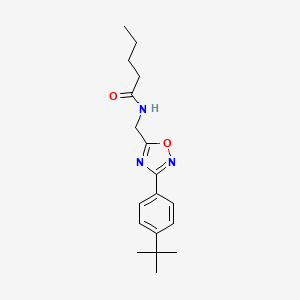
![1-(4-fluorobenzoyl)-N-[2-(methylsulfanyl)phenyl]-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B7691234.png)
![N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-chlorobenzamide](/img/structure/B7691242.png)
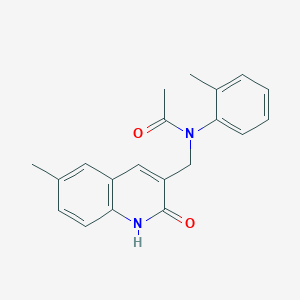
![N-(3-chloro-4-fluorophenyl)-3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7691261.png)
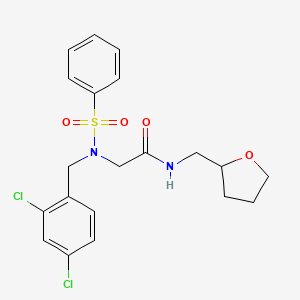
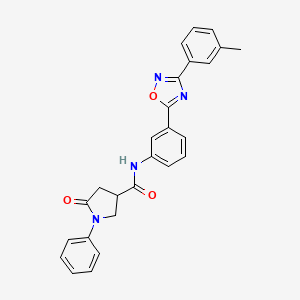
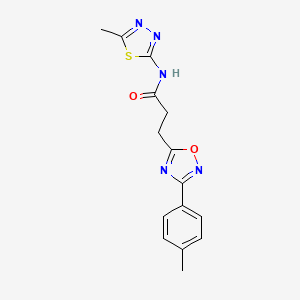

![(E)-N'-(2,6-dichlorobenzylidene)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7691299.png)
![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4,5-triethoxybenzamide](/img/structure/B7691324.png)
![(4S)-4- Ethyl-1,12-dihydro-4-hydroxyquino[2`3`:3,4]pyrrolo[1,2-b][2,7]naphthyridine- 3,14(2H,4H)-dione](/img/structure/B7691334.png)
